REACTION_CXSMILES
|
Br[Zn][CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[N+:9]([C:12]1[CH:19]=[CH:18][C:15]([C:16]#N)=[CH:14][CH:13]=1)([O-:11])=[O:10].Cl.C(OCC)(=[O:23])C>C1COCC1>[N+:9]([C:12]1[CH:19]=[CH:18][C:15]([C:16](=[O:23])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:14][CH:13]=1)([O-:11])=[O:10]
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Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br[Zn]CC(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
while stirring at 0˜5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 20˜25° C. for 21 hours
|
Duration
|
21 h
|
Type
|
STIRRING
|
Details
|
lower, and the mixture was stirred at 20˜25° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Then, the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with 15 mL of 1N hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 20 mL of an aqueous saturated sodium chloride solution
|
Type
|
WASH
|
Details
|
After washing
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure, crystals
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with n-hexane
|
Type
|
CUSTOM
|
Details
|
After vacuum drying (40° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.09 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |